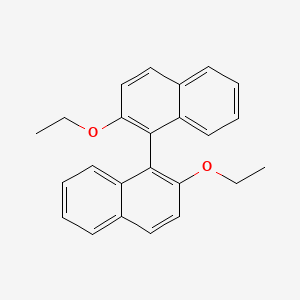
2,2'-Diethoxy-1,1'-binaphthyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Diethoxy-1,1’-binaphthyl is an organic compound belonging to the binaphthyl family. This compound is characterized by the presence of two ethoxy groups attached to the 2,2’ positions of the binaphthyl structure. Binaphthyl compounds are known for their axial chirality, which makes them significant in various chemical applications, particularly in asymmetric synthesis and chiral catalysis.
Vorbereitungsmethoden
The synthesis of 2,2’-Diethoxy-1,1’-binaphthyl can be achieved through several methods. One common approach involves the reaction of 2,2’-dihydroxy-1,1’-binaphthyl with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,2’-Diethoxy-1,1’-binaphthyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethoxy groups to hydroxyl groups or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,2’-dihydroxy-1,1’-binaphthyl, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,2’-Diethoxy-1,1’-binaphthyl has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2’-Diethoxy-1,1’-binaphthyl exerts its effects is primarily through its ability to form chiral complexes. The axial chirality of the binaphthyl structure allows it to interact selectively with other chiral molecules, facilitating enantioselective reactions. This interaction is often mediated by coordination to metal centers or hydrogen bonding with other functional groups .
Vergleich Mit ähnlichen Verbindungen
2,2’-Diethoxy-1,1’-binaphthyl can be compared with other binaphthyl derivatives such as:
2,2’-Dimethoxy-1,1’-binaphthyl: Similar in structure but with methoxy groups instead of ethoxy groups.
2,2’-Dihydroxy-1,1’-binaphthyl: Lacks the ethoxy groups and has hydroxyl groups instead.
2,2’-Diethoxycarbonyl-1,1’-binaphthyl: Contains ester groups, making it more reactive towards nucleophiles and suitable for different synthetic applications.
The uniqueness of 2,2’-Diethoxy-1,1’-binaphthyl lies in its balance of hydrophobicity and reactivity, making it versatile for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
19491-17-9 |
|---|---|
Molekularformel |
C24H22O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-ethoxy-1-(2-ethoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C24H22O2/c1-3-25-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26-4-2/h5-16H,3-4H2,1-2H3 |
InChI-Schlüssel |
JSSLLAYGSDFPEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


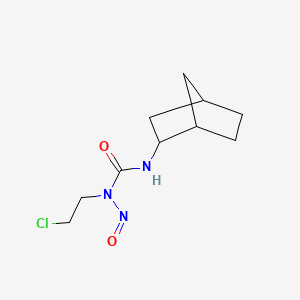

![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
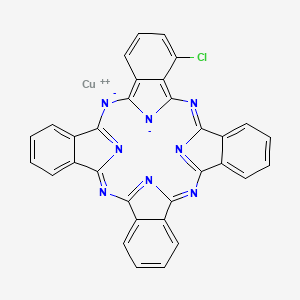

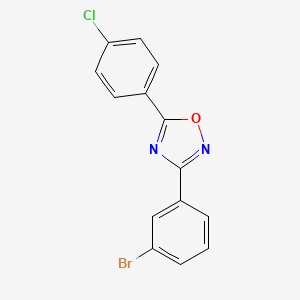
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
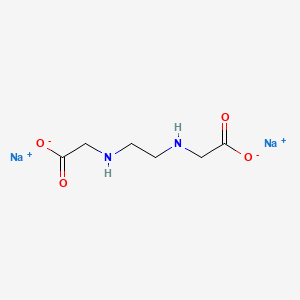
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
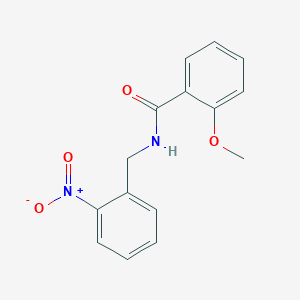

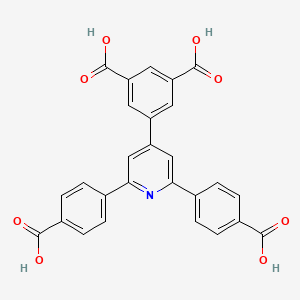
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)

